6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXPPYIHLCQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives with different biological activities.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions are often mediated through binding to specific active sites on the enzymes, altering their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, the compound may interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.
Biological Activity
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics imparted by the iodine and methyl substitutions contribute to its reactivity and interaction with biological targets.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom enhances its binding affinity, while the methyl group may influence its pharmacokinetic properties. This compound has been shown to modulate several biological pathways, making it a candidate for further drug development.
Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyridine family exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The specific activity of this compound remains under investigation, but related compounds have shown promise as antimicrobial agents .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways. For example, similar compounds have been noted for their ability to inhibit tumor growth in vitro and in vivo models .
Study on Anticancer Activity
A study conducted by Asadi et al. (2021) explored the synthesis and biological evaluation of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 5.4 | Induction of apoptosis |
| Related derivative | MCF-7 (breast cancer) | 7.0 | Cell cycle arrest |
Study on Antimicrobial Activity
In another research effort focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. The study found that certain substitutions significantly enhanced antibacterial efficacy against Gram-positive bacteria .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Another derivative | Escherichia coli | 15 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid with structurally related imidazopyridine derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 6-I, 8-Me, 2-COOH | C₉H₇IN₂O₂ | 302.07 | High polarizability (iodine), moderate lipophilicity (methyl), acidic carboxyl |
| 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | 6-I, 2-COOH | C₈H₅IN₂O₂ | 288.05 | Enhanced halogen bonding potential, lower steric bulk vs. methyl-substituted |
| 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 8-Me, 2-COOH | C₉H₈N₂O₂ | 176.17 | Higher solubility (no halogen), reduced metabolic stability |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | 6-Br, 2-COOH | C₈H₅BrN₂O₂ | 241.04 | Weaker halogen bonds vs. iodine, higher reactivity in cross-coupling |
| 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 8-Br, 6-Cl, 2-COOH | C₈H₄BrClN₂O₂ | 275.49 | Dual halogenation increases steric hindrance, potential toxicity concerns |
Pharmacological and ADME Profiles
- 6-Iodo-8-methyl derivative : The iodine atom facilitates strong halogen bonding with biological targets (e.g., HIV-1 capsid proteins in ), while the methyl group balances lipophilicity for CNS penetration .
- 6-Bromo Analog : Lower molecular weight (241.04 vs. 302.07) improves solubility but reduces target affinity due to weaker halogen interactions .
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid : Lacks halogen substituents, resulting in lower binding affinity but higher solubility (176.17 g/mol), making it suitable for oral formulations .
Key Findings and Implications
Halogenation Matters : Iodo substituents at position 6 significantly enhance binding affinity and thermal stability compared to bromo or chloro analogs .
Synthetic Efficiency : Continuous flow methods () reduce reaction times (<10 min) and improve yields for carboxyl-functionalized imidazopyridines, enabling scalable production .
Positional Isomerism : Substituents at position 8 (methyl) vs. 6 (halogen) create divergent pharmacological profiles—methyl enhances permeability, while iodine boosts target specificity .
Preparation Methods
Synthesis of Ethyl 6-Iodo-imidazo[1,2-a]pyridine-2-carboxylate
- Starting materials: Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.
- Iodination: Introduction of iodine at the 6-position is performed using palladium-catalyzed cross-coupling reactions involving 2-iodopyridine or by direct electrophilic iodination.
- Catalysts and reagents: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0), cesium carbonate as base, and solvents such as dioxane, ethanol, and water mixtures.
- Reaction conditions: Heating at approximately 110 °C for 2 hours under inert atmosphere (argon) is typical to achieve high conversion.
- Work-up: After reaction completion, the mixture is concentrated, diluted with dichloromethane, filtered, and extracted with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients (80/20 to 100/0) yields the pure ethyl 6-iodo-imidazo[1,2-a]pyridine-2-carboxylate as a yellow powder.
Saponification to 6-Iodo-imidazo[1,2-a]pyridine-2-carboxylic Acid
- Reagents: Aqueous sodium hydroxide or sodium carbonate solutions are used for ester hydrolysis.
- Conditions: The ester is stirred under reflux or room temperature conditions depending on the substrate stability.
- Isolation: After completion, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.
- Yields: Typical yields range from 48% to 87%, depending on the purity of starting materials and reaction conditions.
Representative Synthetic Route (Based on Patent EP2225244A1)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate + 2-iodopyridine, Pd catalyst, Cs2CO3, dioxane/H2O, 110 °C, 2h | 70-85 | Formation of ethyl 6-iodo derivative |
| 2 | Saponification | NaOH or Na2CO3 aqueous solution, reflux or room temp | 48-87 | Conversion of ester to carboxylic acid |
| 3 | Purification | Silica gel chromatography, ethyl acetate/hexane gradient | - | Isolation of pure 6-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Catalysts | Conditions | Outcome/Yield (%) |
|---|---|---|---|---|
| Formation of ethyl 6-iodo ester | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, Cs2CO3, 2-iodopyridine | 110 °C, 2 h, inert gas | 70-85% |
| Saponification to acid | Base hydrolysis | NaOH or Na2CO3 aqueous solution | Reflux or RT | 48-87% |
| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient | Ambient temperature | Pure compound obtained |
Research Findings and Considerations
- The iodination at the 6-position is efficiently achieved through palladium-catalyzed cross-coupling reactions, which provide high regioselectivity and yields.
- Saponification conditions must be optimized to prevent degradation of the sensitive imidazo[1,2-a]pyridine core.
- The choice of base and solvent system in both iodination and saponification steps significantly affects the yield and purity.
- The final 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable intermediate for further functionalization in drug discovery, especially for designing inhibitors targeting protein prenylation enzymes.
Q & A
Q. What are the established synthetic routes for 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves halogenation at the 3-position of imidazo[1,2-a]pyridine scaffolds. A solid-phase approach starts with polymer-bound 2-aminonicotinate treated with α-haloketones, followed by iodination. Alternative methods include coupling reactions with iodinated intermediates under basic conditions (e.g., Na₂CO₃/NaOH) . Key steps: (i) cyclization of 2-aminopyridine derivatives, (ii) halogenation (iodine introduction), and (iii) carboxylation or ester hydrolysis.
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves structural disorder in the imidazo[1,2-a]pyridine core, as seen in iodinated analogues .
- NMR spectroscopy : Confirms regioselectivity of iodination (e.g., ¹H/¹³C NMR for methyl and carboxylic acid groups) .
- Mass spectrometry : Validates molecular weight (e.g., 317.1 g/mol for the parent structure).
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
These compounds exhibit activity as antiviral agents, CDK inhibitors, and GABA receptor modulators. The iodine substituent enhances bioavailability and target binding via halogen bonding .
Advanced Research Questions
Q. How can low yields in the iodination step be optimized?
- Reagent stoichiometry : Use excess iodine source (e.g., I₂ or iodoacetic acid) under reflux.
- pH control : Maintain basic conditions (pH 8–9) to stabilize intermediates .
- Catalysis : Explore transition metals (e.g., Pd) for directed C–H iodination .
Q. How to resolve contradictions in cytotoxicity data across similar derivatives?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and exposure times.
- Structural benchmarking : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) using SAR studies .
- Solubility adjustments : Use co-solvents (DMSO/PBS) to mitigate false negatives .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking simulations : Model binding to GABA receptors using software like AutoDock Vina, focusing on iodine’s van der Waals interactions.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. How does the methyl group at position 8 influence regioselectivity in further functionalization?
The methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactions (e.g., nitration, bromination) to the 6-position. Confirm via competitive experiments with/without methyl substitution .
Q. What strategies mitigate instability during storage of the carboxylic acid form?
- Lyophilization : Store as a lyophilized powder under inert gas.
- Derivatization : Convert to stable esters (e.g., ethyl ester) for long-term storage .
Methodological Challenges & Solutions
Q. How to address poor solubility in aqueous assays?
Q. What purification techniques are optimal for removing halogenation byproducts?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Q. How to validate the compound’s role in multi-target drug discovery?
- Polypharmacology profiling : Screen against kinase panels (e.g., CDK2, CDK4) and neurotransmitter receptors .
- Cocrystallization : Resolve target-bound structures to identify key binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
